molecular formula C11H11N3O4S B2467030 Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate CAS No. 872629-60-2

Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2467030
CAS No.: 872629-60-2
M. Wt: 281.29
InChI Key: AXSDDYREEAUWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-(((6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)furan-2-carboxylate” is a chemical compound with the linear formula C7H9N3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of furan derivatives that have been synthesized and studied for their chemical properties and applications. Research includes the development of novel synthetic routes and the exploration of tautomeric equilibria, highlighting the compound's versatility and potential as a precursor for various chemical reactions and materials. For instance, the study of furan derivatives' synthesis from furan-2-carboxylic acid hydrazide and their tautomeric behaviors provides foundational knowledge for manipulating these compounds for specific applications (M. Koparır, A. Çetin, A. Cansiz, 2005).

Energetic Materials Development

Compounds based on the furazan ring, related to the core structure of the compound , have been synthesized for use as insensitive energetic materials. These materials exhibit moderate thermal stabilities and insensitivity towards impact and friction, indicating potential applications in safe explosives or propellants (Qiong Yu, G. Cheng, X. Ju, Chunxu Lu, Qiuhan Lin, Hongwei Yang, 2017).

Antimicrobial Applications

Derivatives synthesized from furan compounds have been explored for their antimicrobial activities. By modifying the furan core with various substituents, researchers have developed compounds with significant activity against microorganisms, indicating the potential of these derivatives in creating new antimicrobial agents (Serap Başoğlu, Meltem Yolal, S. Demirci, N. Demirbas, H. Bektaş, S. Karaoglu, 2013).

Material Science and Polymer Chemistry

The compound's furan moiety is structurally analogous to monomers used in polymer chemistry, suggesting its utility in synthesizing biobased polymers. Research into enzymatic polymerization of biobased furan diols with various diacid ethyl esters has led to the development of novel furan polyesters, demonstrating the compound's potential in creating environmentally friendly materials with desirable physical properties (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, K. Loos, 2014).

Safety and Hazards

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . Sigma-Aldrich does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Properties

IUPAC Name

methyl 5-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-6-9(15)12-11(14-13-6)19-5-7-3-4-8(18-7)10(16)17-2/h3-4H,5H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSDDYREEAUWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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